molecular formula C9H9BrO2 B057263 2-(3-Bromophenyl)propanoic acid CAS No. 53086-52-5

2-(3-Bromophenyl)propanoic acid

Cat. No. B057263
CAS RN: 53086-52-5
M. Wt: 229.07 g/mol
InChI Key: QLHMQZFTSIHQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642249B2

Procedure details

To a solution of lithium diisopropylamide in tetrahydrofuran/n-heptane/ethylbenzene (1.8 M, 17 mL) at 0° C. is added a solution of 2-(3-bromo-phenyl)-propionic acid (3 g, 13.9 mmol) in tetrahydrofuran (5 mL) dropwise during 15 minutes. The mixture is stirred for 1 hour, followed by addition of methyl iodide (4.93 g, 34.8 mmol) in tetrahydrofuran (5 mL) dropwise during 10 min. The reaction mixture is stirred for 15 hours, quenched with 2 N HCl, concentrated in vacuo, and diluted with ether (150 mL). The ether layer is washed with 2 N HCl, extracted three times with 2 N NaOH (50 mL). The combined NaOH layers are acidified with 6 N HCl to pH=1 and extracted three times with ether (75 mL). The combined organic layers are washed with brine, dried over sodium sulfate and concentrated to obtain 2-(3-bromo-phenyl)-2-methyl-propionic acid as a solid (3.08 g, 91%), which is used without further purification. LC/MS: 243 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran n-heptane ethylbenzene
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N-]C(C)C)(C)C.[Li+].[Br:9][C:10]1[CH:11]=[C:12]([CH:16]([CH3:20])[C:17]([OH:19])=[O:18])[CH:13]=[CH:14][CH:15]=1.CI>O1CCCC1.CCCCCCC.C(C1C=CC=CC=1)C.O1CCCC1>[Br:9][C:10]1[CH:11]=[C:12]([C:16]([CH3:1])([CH3:20])[C:17]([OH:19])=[O:18])[CH:13]=[CH:14][CH:15]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C(=O)O)C
Name
tetrahydrofuran n-heptane ethylbenzene
Quantity
17 mL
Type
solvent
Smiles
O1CCCC1.CCCCCCC.C(C)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.93 g
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
quenched with 2 N HCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ether (150 mL)
WASH
Type
WASH
Details
The ether layer is washed with 2 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 2 N NaOH (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether (75 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.08 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.